molecular formula C10H19NO3 B7438648 1-hydroxy-3,3-dimethyl-N-propan-2-yloxycyclobutane-1-carboxamide

1-hydroxy-3,3-dimethyl-N-propan-2-yloxycyclobutane-1-carboxamide

Cat. No. B7438648
M. Wt: 201.26 g/mol
InChI Key: QHCXFNNTPXPGEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CB-13 is a synthetic cannabinoid that was first synthesized in 1995 by Pfizer as part of their research into the endocannabinoid system. It has been shown to bind selectively to the CB1 receptor, which is found primarily in the central nervous system. CB-13 has been investigated for its potential therapeutic applications in treating various conditions, including pain, inflammation, and neurological disorders.

Scientific Research Applications

CB-13 has been investigated for its potential therapeutic applications in treating various conditions, including pain, inflammation, and neurological disorders. It has also been studied for its potential use as a tool in neuroscience research.

Mechanism of Action

CB-13 selectively binds to the CB1 receptor, which is found primarily in the central nervous system. This binding leads to the activation of various signaling pathways, including the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinases. These pathways ultimately lead to the modulation of neurotransmitter release and the regulation of neuronal activity.
Biochemical and Physiological Effects:
CB-13 has been shown to have analgesic and anti-inflammatory effects in animal models. It has also been shown to have neuroprotective effects in models of neurodegenerative diseases. Additionally, CB-13 has been shown to have anxiolytic effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using CB-13 in lab experiments is its selectivity for the CB1 receptor, which allows for the investigation of specific signaling pathways and neuronal activity. However, one limitation is the potential for off-target effects, as CB-13 has been shown to bind to other receptors at high concentrations.

Future Directions

Future research on CB-13 could focus on its potential therapeutic applications in treating pain, inflammation, and neurological disorders. Additionally, further investigation into its mechanism of action and potential off-target effects could lead to the development of more selective compounds. Finally, the use of CB-13 as a tool in neuroscience research could lead to a better understanding of the endocannabinoid system and its role in various physiological processes.

Synthesis Methods

The synthesis of CB-13 involves several steps, including the reaction of 2-cyclobutene-1,3-dione with 3,3-dimethyl-1-butanol, followed by the reaction of the resulting compound with hydroxylamine hydrochloride. The final step involves the reaction of the resulting compound with N-chlorosuccinimide to form CB-13.

properties

IUPAC Name

1-hydroxy-3,3-dimethyl-N-propan-2-yloxycyclobutane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-7(2)14-11-8(12)10(13)5-9(3,4)6-10/h7,13H,5-6H2,1-4H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHCXFNNTPXPGEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)ONC(=O)C1(CC(C1)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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